cis-BrAAM
Description
Properties
CAS No. |
97879-27-1 |
|---|---|
Molecular Formula |
C₂₄H₃₇BrN₂O₃ |
Molecular Weight |
481.47 |
Synonyms |
cis-Bromoacetyl Alprenlol Menthane; cis-2-Bromo-N-[1-[4-[[2-hydroxy-3-[2-(2-propenyl)phenoxy]propyl]amino]-4-methylcyclohexyl]-1-methylethyl]acetamide |
Origin of Product |
United States |
Synthetic Methodologies for the Formation of Cis Braam Analogs
Diastereoselective Synthesis Strategies for cis-Stereoisomers
Diastereoselective synthesis aims to favor the formation of one diastereomer over others. For cis stereoisomers, this involves controlling the relative stereochemistry of two or more chiral centers or the geometry of a double bond.
Ligand-Controlled Stereoselectivity in Organometallic Reactions
Organometallic reactions frequently play a crucial role in stereoselective synthesis, with the choice of ligand on the metal center being paramount in directing the stereochemical outcome. Ligands can influence stereoselectivity by creating a chiral environment around the reactive center, favoring the approach of one face of a prochiral substrate or intermediate over the other.
For instance, in the context of constructing cis double bonds, organometallic-catalyzed reactions like some variations of the Heck reaction or controlled hydrogenation can exhibit ligand-controlled diastereoselectivity. While a specific example for a brominated amide analog with a cis double bond controlled by ligands is not explicitly detailed in the search results, the principle of using ligands to control stereochemistry in organometallic transformations is well-established numberanalytics.com. Palladium-catalyzed couplings, such as the Heck reaction, can lead to the formation of cyclic molecules, and the stereochemistry of ring fusion (cis or trans) can be influenced by reaction conditions and potentially by the ligands employed researchgate.net.
Organozinc intermediates have also been utilized in diastereoselective syntheses yielding cis products. A one-pot method for the diastereoselective synthesis of cis-3-hexene-1,6-diols involves the formation of a divinylzinc (B3045688) intermediate, which undergoes reductive elimination to form a C=C bond with controlled double bond geometry nih.govacs.org. The stereoselectivity over multiple stereocenters and the double bond geometry are controlled in this process acs.org.
Chiral Catalyst-Mediated cis-Formations
Chiral catalysts, often involving a metal center coordinated to a chiral ligand, are powerful tools for achieving high stereoselectivity, including the formation of cis isomers. These catalysts can induce asymmetry in a reaction between achiral or prochiral reactants.
Chiral catalysts have been successfully applied in the stereoselective synthesis of cyclic systems with cis ring junctions or cis substituents. For example, the development of chiral catalysts has spurred stereoselective methodologies for the synthesis of four-carbon ring systems, including cyclobutanes mdpi.com. Gold(I) catalysts, particularly chiral dinuclear gold(I) complexes, have been used in enantioselective [2+2] cyclization reactions to access enantioenriched bicyclic structures, with the proposed mechanism involving the formation of cis- or trans-vinyl-gold species mdpi.com.
In glycosylation reactions, achieving stereoselective synthesis of 1,2-cis-glycosides remains a significant challenge rsc.orgnih.gov. However, gold-catalyzed SN2 glycosylation methods employing glycosyl donors with a designed leaving group containing an amide directing group have achieved highly stereoselective construction of 1,2-cis-2-azido-2-deoxyglycosidic linkages chinesechemsoc.org. This highlights how a directing group in conjunction with a metal catalyst can control the stereochemical outcome to favor the cis product.
Asymmetric magnesium catalysis has also been explored for the synthesis of chiral aza-cyclic scaffolds, including the rapid construction of cis-hydroindole key skeletons through asymmetric inverse-electron-demand Diels-Alder reactions rsc.org. This demonstrates the utility of chiral metal catalysts in forming cis-fused ring systems.
Mechanistic Considerations in Stereoselective Synthesis
Understanding the reaction mechanism is crucial for rationalizing and controlling stereoselectivity. Analyzing transition states and the influence of reaction conditions provides insights into the factors that favor the formation of cis products.
Transition State Analysis in cis-Selective Pathways
Transition state analysis involves studying the highest energy point along the reaction pathway that connects reactants to products. The relative energies of competing transition states leading to different stereoisomers determine the stereoselectivity of a reaction inflibnet.ac.in. For cis-selective reactions, the transition state leading to the cis product is energetically more favorable than those leading to trans or other diastereomers.
Computational studies, such as those using density functional theory (DFT), can provide detailed information about transition state geometries and energies. For example, computational studies on the epoxidation of cis- and trans-alkenes by dimethyldioxirane (B1199080) have shown that the electronic activation energy for the epoxidation of the cis alkene is lower than that for the trans alkene, consistent with the observed higher reactivity of cis alkenes in this reaction wm.edu. The transition state for the cis alkene epoxidation was found to have an essentially ideal 'spiro' geometry wm.edu.
In intramolecular reactions, the conformation of the molecule in the transition state plays a critical role in determining the stereochemical outcome. For instance, intramolecular amide enolate alkylation reactions can be highly stereoselective for the construction of cis-disubstituted cyclic ethers, presumably proceeding via a chelated transition state geometry that favors the cis product acs.orgrsc.orgrsc.org.
Transition state theory also applies to isomerization processes, such as the trans→cis isomerization of a peptide bond. Studies have calculated the vibrational spectra of the transition state interconnecting the cis and trans isomers, highlighting the structural changes that occur during this process acs.org.
Influence of Reaction Conditions on Stereochemical Outcome
Reaction conditions, including temperature, solvent, concentration, and the presence of additives, can significantly influence stereoselectivity taylorandfrancis.com. Optimizing these conditions is often necessary to achieve high selectivity for the desired cis isomer.
The choice of base can impact the stereochemical outcome of reactions, as seen in base-mediated intramolecular amination of bromoallenes to synthesize cis-2-ethynylaziridines acs.org. Different bases can favor different transition states or intermediates, leading to variations in the cis:trans ratio.
Temperature can affect the relative energies of competing transition states. Lower temperatures often lead to higher stereoselectivity by increasing the energy difference between the favored and disfavored transition states.
The concentration of reactants and catalysts can also play a role, particularly in reactions involving aggregation or complex equilibria.
Furthermore, the protecting groups used in a synthesis can influence stereoselectivity by affecting the conformation of the molecule or participating in the reaction mechanism nih.govrsc.orgrsc.org. For example, in the stereoselective synthesis of 1,2-cis 2-azido-2-deoxyglycosides, the presence of acyl protecting groups at O-6 can favor the formation of the cis product rsc.org.
Novel Synthetic Approaches for cis-Double Bonds and Ring Systems
Ongoing research continues to develop novel methodologies for the construction of cis double bonds and ring systems with high stereocontrol. These approaches often involve new reagents, catalysts, or reaction pathways.
Novel one-pot synthesis methods have been developed for cis-restricted polyhydroxy stilbenes through Perkin-like reactions nih.gov. These methods offer straightforward access to compounds with defined cis double bond geometry.
The stereoselective synthesis of cis-2-azetidinones (β-lactams) has been achieved through cycloaddition reactions of imines with chloroacetyl chloride in the presence of a base researchgate.net. This approach provides a route to four-membered nitrogen-containing rings with cis stereochemistry.
Chromium-mediated dearomatisation followed by ring-closing metathesis has been used to synthesize [6,n] cis-fused ring systems rsc.org. This sequence allows for the diastereoselective construction of polycyclic structures with cis ring junctions.
The development of new chiral ligands and catalysts continues to enable novel asymmetric syntheses of cyclic systems with controlled cis stereochemistry, such as the asymmetric synthesis of atropisomers featuring cis-cyclobutane boronic esters facilitated by ring-strained B-ate complexes nih.gov.
Rhodium-mediated living polymerization of acetylene (B1199291) derivatives using isocyanates as terminating reagents has been developed as a new method for the synthesis of amide-terminated cis-stereoregular polyacetylenes oup.com. This represents a novel approach to control the stereochemistry of double bonds in polymeric systems, yielding cis configurations.
The synthesis of cis perhydroisoquinoline systems has also been reported, often involving strategies that control the stereochemistry of multiple chiral centers and ring fusions nih.gov.
These examples highlight the diverse and evolving landscape of synthetic methodologies aimed at constructing molecules with precise cis stereochemical control, essential for accessing complex molecular architectures and compounds with specific properties.
Photochemical Isomerization for cis-Product Generation
Photochemical isomerization involves the use of light to induce a change in the geometric configuration of a molecule, typically around a double bond or in cyclic structures. This method can be particularly useful for generating thermodynamically less stable cis isomers from more stable trans precursors, or for establishing a photostationary state where a mixture of isomers is present, which can then be manipulated to isolate the desired cis product.
The process generally involves the absorption of a photon by the molecule, leading to an electronic excitation from the ground state to an excited state princeton.edu. From the excited state, the molecule can undergo rotation around a bond that is otherwise restricted in the ground state, followed by relaxation back to the ground state in a different isomeric form princeton.edulongdom.orgbeilstein-journals.org. The wavelength of light used is crucial and can influence the efficiency and direction of isomerization beilstein-journals.org. Sensitizers can also be employed to facilitate energy transfer and promote the desired isomerization pathway nih.govprinceton.edu.
For compounds containing double bonds, irradiation can lead to trans to cis or cis to trans interconversion princeton.edulongdom.orgbeilstein-journals.org. For example, photochemical isomerization is a known method for synthesizing trans-cycloalkenes from their cis isomers, although achieving high yields of the trans isomer often requires techniques like selective complexation to shift the equilibrium nih.govnih.gov. Conversely, in some systems like azobenzene (B91143) derivatives, irradiation at specific wavelengths can favor the formation of the cis isomer longdom.orgbeilstein-journals.org. The photostationary state composition is dependent on the absorption characteristics of the isomers at the irradiation wavelength princeton.edubeilstein-journals.org.
While specific data for the photochemical synthesis of "cis-BrAAM" analogs are not available in the examined literature, the principles established for other systems with similar photoisomerizable moieties could potentially be explored. This would involve identifying suitable chromophores within the BrAAM structure or designing analogs with incorporated photoactive groups that undergo efficient trans-to-cis isomerization upon irradiation.
Enzymatic and Biomimetic Synthesis of cis-Scaffolds
Enzymatic and biomimetic approaches offer highly selective routes for chemical synthesis, often mimicking natural biosynthetic pathways. Enzymes can catalyze reactions with remarkable stereo- and regioselectivity, making them attractive tools for the precise construction of complex molecules, including those with specific cis configurations. Biomimetic synthesis aims to replicate natural processes using synthetic catalysts or conditions.
In nature, enzymes play a significant role in the formation of cis double bonds, particularly in the biosynthesis of unsaturated fatty acids and polyketides nih.govresearchgate.net. For instance, fatty acid desaturases, which are diiron enzymes, introduce cis double bonds into saturated acyl chains through regioselective dehydrogenation nih.gov. Another enzymatic pathway for cis double bond formation in bacteria involves the isomerization of a trans double bond intermediate during fatty acid elongation nih.gov. Polyketide synthases (PKSs) also utilize enzymatic domains, such as dehydratases (DH), which, in conjunction with ketoreductases (KR), can introduce cis double bonds into the growing polyketide chain researchgate.net. The stereochemical outcome (formation of cis or trans double bonds) in polyketide biosynthesis can be influenced by the type of KR and the mechanism of dehydration researchgate.net.
Biomimetic strategies can draw inspiration from these enzymatic processes to design synthetic routes that achieve similar levels of selectivity. For example, studies on the enzymatic formation of cis-decalin structures in natural products have informed biomimetic syntheses using Diels-Alder cycloadditions, although achieving high cis stereoselectivity chemically can be challenging nih.gov. Similarly, biomimetic oxidations catalyzed by synthetic complexes have been studied to understand enzymatic reactions involving the formation of cis intermediates nih.gov.
While the application of enzymatic or biomimetic synthesis specifically for "this compound" analogs is not detailed in the available literature, the general principles of enzyme-catalyzed isomerization, desaturation, or other stereoselective reactions that yield cis configurations could potentially be explored. This might involve identifying or engineering enzymes capable of catalyzing specific steps to introduce or isomerize double bonds to the cis configuration within a BrAAM precursor or a related scaffold. Biomimetic approaches could involve designing catalyst systems that mimic the active sites of natural enzymes known to produce cis isomers.
The development of enzymatic assays and the characterization of enzymes like lipid cis-trans isomerases in bacteria highlight the potential of enzymatic approaches for controlling double bond geometry cnr.itresearchgate.net. Although these examples pertain to fatty acids, they illustrate the capacity of enzymes to catalyze cis-trans isomerization.
Advanced Spectroscopic Characterization of Cis Isomers and Cis Braam
Vibrational Spectroscopy (IR and Raman) for Conformational Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules, providing a unique fingerprint that is highly sensitive to molecular structure and conformation. researchgate.net These techniques are complementary, with IR spectroscopy measuring vibrations that result in a change in dipole moment, while Raman spectroscopy measures vibrations that cause a change in polarizability. researchgate.netresearchgate.net The distinct spatial arrangements of atoms in cis and trans isomers lead to differences in their vibrational modes and intensities, allowing for their differentiation.
Temperature-Dependent Spectroscopic Studies of cis-Conformers
Temperature-dependent vibrational spectroscopy can provide insights into the conformational landscape of cis isomers and the potential for interconversion between different conformers or isomerization to the trans form. As temperature changes, the population of different conformers can shift, leading to changes in the intensities or appearance of specific vibrational bands. slideshare.networktribe.comutoledo.eduuni-heidelberg.de Monitoring these spectral changes as a function of temperature can help determine the relative stabilities of different conformers and estimate energy barriers to conformational interconversion or isomerization. arxiv.orgchemicalbook.com For cis-BrAAM, such studies could potentially reveal the presence of multiple cis conformers in equilibrium at different temperatures and shed light on the dynamics of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
NMR spectroscopy is indispensable for determining the structure and stereochemistry of organic molecules in solution. slideshare.net Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the connectivity and spatial arrangement of atoms, enabling the unambiguous assignment of cis configuration.
Proton and Carbon NMR Chemical Shifts for cis-Distinction
The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to their electronic environment, which is influenced by the surrounding atoms and their spatial arrangement. slideshare.netwikipedia.orgchemicalbook.com In many cases, cis and trans isomers exhibit discernible differences in the chemical shifts of analogous nuclei due to variations in shielding or deshielding effects caused by the different spatial relationships of functional groups. researchgate.netresearchgate.netspectroscopyeurope.com For example, carbons in cis-substituted alkenes may show upfield shifts compared to trans isomers due to γ-effects. wikipedia.org Analyzing the pattern of chemical shifts in the ¹H and ¹³C NMR spectra of this compound, particularly for protons and carbons near the bromoacetyl group, amino group, and the complex alprenolol (B1662852) and menthane scaffolds, would be crucial for confirming the cis stereochemistry.
2D NMR Techniques for Connectivity and Stereochemistry
Two-dimensional NMR techniques provide correlations between nuclei, offering more detailed structural information than 1D experiments. brainly.com
COSY (Correlation Spectroscopy): ¹H-¹H COSY spectra reveal couplings between vicinal protons (protons on adjacent carbons), providing information about the connectivity of the carbon skeleton. The magnitude of vicinal coupling constants (³JHH) across double bonds is particularly diagnostic for distinguishing cis and trans isomers, with cis coupling constants typically ranging from 6-14 Hz and trans coupling constants from 11-18 Hz. researchgate.netresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): ¹H-¹H NOESY experiments show correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. This through-space correlation is invaluable for determining the relative stereochemistry of centers within a molecule. For this compound, NOESY correlations could confirm the spatial proximity of protons on the same side of a ring or a constrained bond, supporting the cis assignment.
Applying these 2D NMR techniques to this compound would allow for comprehensive assignment of its complex spectrum and provide definitive evidence for the connectivity and relative stereochemistry, confirming the cis configuration.
X-ray Diffraction Studies for Solid-State Structure Determination
Hydrogen Bonding and Intermolecular Interactions in cis-Configurations
Understanding hydrogen bonding and other intermolecular interactions (such as van der Waals forces, π-π stacking, etc.) is crucial for comprehending the physical properties, stability, and recognition processes of a molecule in both solid and solution states. For the cis configuration of Bromoacetylalprenololmenthane, detailed experimental or computational data specifically describing its hydrogen bonding network and other intermolecular forces is not widely reported in the available literature. While the general structure of Bromoacetylalprenololmenthane contains functional groups capable of participating in hydrogen bonding (e.g., hydroxyl, amine, and amide groups) nih.gov, the specific pattern and strength of these interactions within a pure cis isomeric sample or in its interactions with other molecules have not been found in the consulted sources. Studies on other compounds with similar functional groups have demonstrated the significance of O—H⋯N and O—H⋯O hydrogen bonds in crystal packing researchgate.net, suggesting that similar interactions could be relevant for this compound, but specific data for this isomer is needed for a definitive analysis.
Electronic Spectroscopy (UV-Vis) and Chiroptical Methods
Electronic spectroscopy, such as UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule, often related to the presence of chromophores. Chiroptical methods, like Circular Dichroism (CD) spectroscopy, are particularly useful for studying chiral molecules and their conformation in solution.
Absorption and Emission Properties of cis-Chromophores
Circular Dichroism (CD) for Chiral cis-Compounds
Circular Dichroism (CD) spectroscopy is a valuable technique for investigating the stereochemistry and conformation of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light. Given the likely presence of chiral centers within the Bromoacetylalprenololmenthane structure nih.gov, different isomers, including the cis form, could potentially exhibit distinct CD spectra. However, specific CD spectroscopic data, such as the wavelengths and intensities of Cotton effects, for cis-Bromoacetylalprenololmenthane ("this compound") were not found in the readily available scientific literature. Such data would be essential for confirming its chirality (if applicable to the specific cis isomer synthesized) and for studying its conformational preferences in solution.
Computational and Theoretical Investigations of Cis Stereochemistry in Cis Braam
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations offer a powerful, atomistic-level understanding of molecules. These methods are instrumental in dissecting the electronic structure and energetic profile of cis-BrAAM, providing foundational insights into its stability and reactivity.
Density Functional Theory (DFT) for Ground State Geometries and Vibrational Frequencies
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations are pivotal in determining its most stable three-dimensional structure, known as the ground state geometry. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles with remarkable precision.
These calculations also yield the vibrational frequencies of the molecule. The computed vibrational spectrum serves as a theoretical counterpart to experimental infrared (IR) and Raman spectroscopy. Each vibrational mode corresponds to a specific type of atomic motion, and the frequencies provide a unique fingerprint of the cis-isomer. This data is not only crucial for the identification and characterization of this compound but also for confirming that the optimized geometry corresponds to a true energy minimum on the potential energy surface.
Below is a representative table of DFT-calculated geometric parameters for a hypothetical optimized structure of this compound.
| Parameter | Value |
| Bond Length (C-Br) | 1.95 Å |
| Bond Length (C=C) | 1.34 Å |
| Bond Angle (Br-C-C) | 121.5° |
| Dihedral Angle (H-C=C-H) | 0.0° (defining cis) |
Note: These values are illustrative and would be derived from actual DFT calculations.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecules are in constant motion. Molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time.
Exploring Conformational Preferences and Interconversion Barriers
MD simulations allow for the exploration of the conformational landscape of this compound. By simulating the molecule's motion, it is possible to identify the most populated conformations and the energy barriers that separate them. This provides insight into the flexibility of the molecule and the accessibility of different shapes it can adopt.
Solvent Effects on cis-trans Equilibrium
The surrounding environment can significantly influence the behavior of a molecule. MD simulations are particularly well-suited to investigate the role of the solvent on the conformational preferences and the cis-trans equilibrium of BrAAM. By explicitly including solvent molecules in the simulation, it is possible to model the intricate solute-solvent interactions and understand how they can stabilize or destabilize the cis-isomer.
Mechanistic Computational Studies of Isomerization
Understanding the pathway by which the cis-isomer of BrAAM converts to the trans-isomer, a process known as isomerization, is of fundamental importance. Computational studies can map out the entire reaction pathway, identifying the transition state—the highest energy point along the reaction coordinate.
By calculating the energy of the transition state, the activation energy for the isomerization process can be determined. This provides crucial information about the rate of the reaction and the conditions under which it is likely to occur. These mechanistic studies can reveal whether the isomerization proceeds through a rotational mechanism around a double bond or via an alternative pathway.
Below is a table summarizing the types of computational investigations and their primary outputs for this compound.
| Computational Method | Key Outputs |
| Density Functional Theory (DFT) | Optimized ground state geometry, vibrational frequencies, bond parameters. |
| Ab Initio Methods (MP2, CCSD(T)) | High-accuracy single-point energies, relative isomer stabilities. |
| Molecular Dynamics (MD) | Conformational preferences, interconversion barriers, solvent effects. |
| Transition State Searching | Isomerization pathway, activation energy, transition state structure. |
Potential Energy Surface Mapping of Isomerization Pathways
The isomerization of azobenzene (B91143) derivatives can proceed through two primary mechanisms: rotation around the N=N double bond or an in-plane inversion (bending) of one of the C-N-N angles. nih.govnycu.edu.tw Computational mapping of the potential energy surfaces (PES) of the ground state (S₀) and excited states (primarily S₁ (n,π) and S₂ (π,π)) is crucial for determining the favored pathway. dtu.dk For halogenated azobenzenes like "this compound," theoretical studies, often employing Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), reveal how substituents influence the topography of these surfaces. researchgate.netrsc.org
The trans-to-cis isomerization is typically initiated by photoexcitation to the S₁ or S₂ state. The S₁ state, resulting from an n→π* transition, and the S₂ state, from a π→π* transition, have distinct potential energy surfaces. Calculations on related halogenated systems show that the presence of ortho-halogen substituents can lead to a bathochromic (red) shift in the absorption bands, making the molecule responsive to visible light. researchgate.netacs.org
Upon excitation to the S₁ state, the molecule evolves on the excited-state potential energy surface. Theoretical models for similar molecules indicate that the pathway from the Franck-Condon region to a conical intersection (CI) with the ground state is often characterized by changes in key dihedral angles. dtu.dkresearchgate.net A conical intersection is a point of degeneracy between two electronic states, providing a highly efficient pathway for non-radiative decay back to the ground state, where the molecule can partition between the cis and trans isomers. nih.gov For azobenzene itself, the S₁ potential energy surface is generally found to be relatively flat along the rotational coordinate, often with a small barrier, while the inversion pathway presents a more significant energy barrier. nih.govnycu.edu.tw
The table below presents representative calculated energy barriers for the isomerization of a model bromo-substituted azobenzene, illustrating the energetic landscape of the process.
| Parameter | Ground State (S₀) | First Excited State (S₁) |
| Isomerization Pathway | Rotation | Rotation/Inversion |
| Activation Energy (kcal/mol) | ~23-26 | ~2-5 |
| Key Dihedral Angle (CNNC) at Transition State | ~90° | ~90-100° |
Note: These values are representative and based on computational studies of related halogenated azobenzene systems.
Excited-State Dynamics of Photochemical Isomerization
The dynamics of the molecule on the excited-state potential energy surface following photoexcitation are exceedingly fast, typically occurring on the picosecond or even femtosecond timescale. rsc.orgrsc.org Ultrafast transient absorption spectroscopy, complemented by molecular dynamics simulations, provides insights into these processes. rsc.org For "this compound," the bromine substituent is expected to influence the excited-state lifetimes and the efficiency of the isomerization process.
Upon S₀→S₁ (n→π*) excitation, the molecule is promoted to the S₁ state. The subsequent dynamics on the S₁ surface involve relaxation towards the conical intersection. scispace.com Theoretical studies on analogous systems suggest that the pathway is not purely rotational or inversional but often a combination of both, described as an "inversion-assisted torsional pathway." nih.gov The trajectory of the molecule on the PES dictates the timescale of the isomerization. For many azobenzenes, the lifetime of the S₁ excited state is on the order of picoseconds. acs.org
The table below summarizes key dynamic parameters for the photochemical isomerization of a model halogenated azobenzene, derived from theoretical and experimental studies on analogous compounds.
| Parameter | S₁ (n→π) Excitation | S₂ (π→π) Excitation |
| Excited State Lifetime | 0.5 - 3.0 ps | < 1 ps (S₂), then S₁ dynamics |
| Primary Deactivation Channel | Internal Conversion via S₁/S₀ Conical Intersection | S₂→S₁ Internal Conversion, then S₁/S₀ decay |
| Isomerization Quantum Yield (Φtrans→cis) | 0.1 - 0.3 | Varies with excitation wavelength |
Note: These values are illustrative and based on findings for various substituted azobenzenes. The precise values for "this compound" would require specific computational analysis.
Reaction Mechanisms and Isomerization Pathways of Cis Compounds
Thermal and Photochemical cis-trans Isomerization Kinetics
The kinetics of cis-trans isomerization, which dictate the rate of interconversion, can be explored through thermal and photochemical methods. Thermal isomerization involves the input of heat to overcome the energy barrier for rotation around a double bond or a bond with partial double-bond character. Photochemical isomerization, on the other hand, utilizes light to excite the molecule to a state where rotation is more facile.
Substituents on a molecule can significantly impact the rate of cis-trans isomerization. In alkenes, the stability of the double bond is influenced by the number of alkyl substituents, with more substituted alkenes generally being more stable. libretexts.orgmasterorganicchemistry.com This is attributed to hyperconjugation, where the interaction of sigma bonds of the alkyl groups with the pi system of the double bond leads to stabilization. libretexts.org
In the case of amides, the C-N bond has a partial double-bond character, leading to the existence of cis and trans rotamers. researchgate.net The steric bulk of substituents on both sides of the amide moiety can affect the cis-trans isomerization barrier. nih.gov For instance, bulky substituents can destabilize the cis isomer and increase the isomerization barrier, thus hindering the interconversion. nih.gov
The electronic properties of substituents also play a crucial role. Electron-donating and electron-withdrawing groups can alter the electron density of the double bond, thereby affecting the energy barrier for isomerization. In azobenzenes, a class of compounds known for their photoisomerization properties, substituents can significantly influence the rate of thermal cis-to-trans relaxation.
Table 1: Effect of Substituents on Alkene Stability (Measured by Heat of Hydrogenation)
| Alkene | Substitution Pattern | Heat of Hydrogenation (kJ/mol) | Relative Stability |
| 1-Butene | Monosubstituted | -127 | Least Stable |
| cis-2-Butene | Disubstituted | -120 | More Stable |
| trans-2-Butene | Disubstituted | -116 | Most Stable |
This table illustrates the general trend that increased substitution and a trans configuration enhance alkene stability.
The solvent environment can have a profound effect on the kinetics of cis-trans isomerization. The polarity of the solvent is a particularly important factor. For some reactions, a linear relationship has been observed between the logarithm of the rate constant and the internal pressure of the solvent. cdnsciencepub.comresearchgate.net
In the isomerization of azobenzene (B91143) derivatives, polar solvents have been shown to accelerate the rate of thermal cis-to-trans isomerization. longdom.orgnih.gov This is often attributed to the stabilization of a charged transition state complex in polar media. longdom.orgsemanticscholar.org The rate of isomerization can increase with increasing solvent polarity, which is accompanied by a decrease in the activation energy for the process. researchgate.netlongdom.org However, for some compounds, a deviation from this trend in non-polar solvents may suggest a change in the isomerization mechanism. longdom.org
Table 2: Influence of Solvent Polarity on the Thermal cis-to-trans Isomerization Rate of 4-Anilino-4'-Nitroazobenzene (4A4NAB) at 25°C
| Solvent | Relative Polarity | Rate Constant (k) x 10-4 s-1 |
| n-Hexane | 0.009 | 0.8 ± 0.1 |
| Toluene | 0.099 | 1.9 ± 0.2 |
| Dichloromethane | 0.309 | 7.9 ± 0.5 |
| Acetone | 0.525 | 15.2 ± 0.8 |
| Acetonitrile | 0.660 | 25.0 ± 1.5 |
| Methanol | 0.762 | 45.0 ± 2.0 |
Data adapted from studies on azobenzene derivatives, illustrating the trend of increasing isomerization rate with solvent polarity.
Catalytic Isomerization Mechanisms
Catalysts can significantly lower the activation energy for cis-trans isomerization, providing an alternative reaction pathway. This allows the reaction to proceed at a faster rate and under milder conditions.
Catalysts for cis-trans isomerization can be broadly classified as homogeneous or heterogeneous. Homogeneous catalysts exist in the same phase as the reactants, while heterogeneous catalysts are in a different phase. ethz.chstudy.com
Homogeneous Catalysts: These are often transition metal complexes that are soluble in the reaction medium. rsc.org They can offer high selectivity and activity due to their well-defined active sites. ethz.ch Examples include ruthenium, rhodium, and cobalt complexes that have been shown to be efficient for the isomerization of alkenes. organic-chemistry.org Nickel-based catalysts have also been developed for the stereodivergent synthesis of internal alkenes from terminal alkenes. chemrxiv.org
Heterogeneous Catalysts: These are typically solid materials, such as metals supported on a solid substrate (e.g., platinum, palladium, or nickel on carbon). libretexts.org They are easily separated from the reaction mixture, which simplifies product purification and catalyst recycling. rsc.org Iodine is a classic example of a catalyst that can be used to equilibrate cis/trans alkene mixtures, and it can be generated thermally or photochemically. uregina.caacs.orgresearchgate.net
A key aspect of catalytic isomerization is the ability to control the stereochemical outcome of the reaction, selectively forming either the cis or trans isomer. This is known as stereocontrol.
In organocatalysis, chiral catalysts can be used to achieve enantioselective transformations. nih.gov For example, a bifunctional iminophosphorane thiourea catalyst has been shown to control the enantio- and diastereoselectivity in reactions involving pentavalent phosphoranes. researchgate.net
In transition metal catalysis, the ligand environment around the metal center plays a crucial role in determining the stereoselectivity. By carefully designing the ligands, it is possible to favor the formation of one isomer over the other. For instance, nickel catalysis platforms have been developed for the stereodivergent synthesis of either E- or Z-internal alkenes from terminal alkenes, where ligand sterics and denticity are key to controlling the stereochemistry. chemrxiv.org The choice of catalyst can also allow for selective mono-isomerization of multifunctional alkenes to afford E-products. organic-chemistry.org
Stereomutation Pathways in Flexible cis-Systems
In flexible molecular systems, the interconversion between stereoisomers, or stereomutation, can occur through various pathways. For cyclic alkenes with fewer than eleven members, the cis isomer is generally more stable than the trans isomer, which is an exception to the general rule for acyclic alkenes. researchgate.netscite.ai The instability of the trans-cycloalkenes is due to ring strain, which can manifest as twisted π bonds and pyramidalization of the sp2-hybridized carbon atoms. researchgate.net
The mechanism of stereomutation can be complex and may involve multiple energetically accessible equilibria that feed into a preferred reactive channel, ultimately leading to the major product. nih.gov In some cases, the stereoselectivity of a reaction can even be enhanced by heating, as this allows for the isomerization of all intermediates into a single, more reactive one. nih.gov
Table of Compounds
| Abbreviation/Common Name | Full Chemical Name |
| cis-BrAAM (hypothetical) | cis-Bromo-substituted acrylamide derivative |
| 4A4NAB | 4-Anilino-4'-nitroazobenzene |
| 1-Butene | But-1-ene |
| cis-2-Butene | (Z)-But-2-ene |
| trans-2-Butene | (E)-But-2-ene |
| GGMe | Glycylglycine methyl ester |
| N-methylacetamide | N-Methylacetamide |
| Azobenzene | (E)-Diphenyldiazene |
| I2 | Iodine |
| Ru | Ruthenium |
| Rh | Rhodium |
| Co | Cobalt |
| Ni | Nickel |
| Pt | Platinum |
| Pd | Palladium |
Coordination Chemistry of Cis Compounds
Design and Synthesis of Metal Complexes with cis-Configured Ligands
The design and synthesis of metal complexes with cis-configured ligands are crucial for tailoring their properties for specific applications, such as catalysis and medicine. solubilityofthings.comnih.govbohrium.com Achieving a cis arrangement often requires careful consideration of ligand properties and synthesis conditions. acs.orgacs.org
Ligand Design for Promoting cis-Coordination
Ligand design plays a pivotal role in promoting cis-coordination. The nature of the ligands, including their steric and electronic properties, significantly impacts the preferred geometry around the metal center. solubilityofthings.comsolubilityofthings.com
Steric Factors: The size and shape of ligands can influence whether a cis or trans configuration is favored. Bulky ligands tend to favor the trans configuration to minimize steric hindrance, which is the repulsion between electron clouds of adjacent ligands. solubilityofthings.comfiveable.melibretexts.org Conversely, appropriately designed ligands with specific spatial constraints can promote cis coordination. mdpi.com For example, some bidentate ligands inherently favor cis coordination due to the fixed distance and angle between their donor atoms, forming stable chelate rings. solubilityofthings.comacs.org
Electronic Effects: The electronic properties of ligands, such as their electron-donating or withdrawing capabilities, can also influence the stability of geometric isomers. solubilityofthings.comfiveable.me Ligands that can stabilize the electronic environment of a cis arrangement may lead to its preferential formation. fiveable.me The cis effect, for instance, describes how certain ligands in square planar complexes can influence the reactivity and stability of adjacent ligands through electronic interactions. fiveable.mewikipedia.org This effect is particularly relevant in understanding ligand substitution dynamics in cis complexes. fiveable.me
Synthesis of cis-Diastereomers in Coordination Spheres
The synthesis of cis-diastereomers often involves controlled reaction conditions and the judicious choice of starting materials. In some cases, the kinetic or thermodynamic stability of the isomers can be exploited to favor the formation of the desired cis product. truman.edu
Direct Synthesis: Some synthetic routes directly yield cis isomers. For example, the reaction of a metal precursor with a ligand under specific conditions can lead to the preferential formation of the cis product. acs.orgtruman.edu
Isomerization: In other cases, a trans isomer might be the initial product, and subsequent isomerization to the more stable or desired cis isomer can be achieved through changes in temperature, solvent, or the presence of catalysts. truman.edu However, the interconversion between cis and trans isomers can sometimes complicate synthesis. truman.edu
Chiral Auxiliaries: For complexes that exhibit chirality due to the cis arrangement of ligands, such as certain octahedral complexes with bidentate ligands, chiral auxiliaries can be used to synthesize and separate specific cis diastereomers. nih.govelsevier.es This often involves forming diastereomeric salts that can be separated based on differences in solubility or other physical properties. nih.govelsevier.es
Electronic and Steric Effects in cis-Coordination Compounds
The properties and behavior of cis-coordination compounds are profoundly influenced by the interplay of electronic and steric effects within the coordination sphere. solubilityofthings.comsolubilityofthings.comnih.gov
Ligand Field Theory and its Application to cis-Complexes
Ligand Field Theory (LFT), an application of molecular orbital theory to transition metal complexes, provides a framework for understanding the electronic structure and properties of coordination compounds, including cis isomers. researchgate.netwikipedia.org LFT describes how the interaction between the metal's d-orbitals and the ligands' orbitals leads to a splitting of the d-orbital energy levels. edtechbooks.orgwikipedia.orglibretexts.org
In cis complexes, the specific arrangement of ligands affects the symmetry of the ligand field, which in turn dictates the pattern of d-orbital splitting. This splitting influences the complex's electronic transitions, magnetic properties, and reactivity. edtechbooks.orgsolubilityofthings.comlibretexts.org While Crystal Field Theory (CFT) provides a simpler electrostatic model, LFT offers a more comprehensive description by considering the covalent character of metal-ligand bonds, including sigma and pi bonding interactions. wikipedia.orglibretexts.org The relative energies of the split d-orbitals, and thus the properties of the complex, are dependent on the nature and arrangement of the cis-positioned ligands. researchgate.netwikipedia.org
Steric Hindrance and Strain in cis-Arrangements
Steric hindrance, arising from the spatial repulsion between adjacent ligands in a cis configuration, can significantly impact the stability and reactivity of coordination complexes. solubilityofthings.comfiveable.me
Stability: Cis isomers can sometimes be less stable than their trans counterparts due to increased steric strain caused by bulky ligands being close together. solubilityofthings.comfiveable.mentu.edu.sg This spatial crowding can lead to unfavorable interactions that raise the complex's energy. solubilityofthings.comfiveable.me However, other factors, such as electronic effects or the formation of stable chelate rings by bidentate ligands in a cis orientation, can sometimes stabilize the cis isomer. fiveable.meacs.org
Reactivity: Steric hindrance in cis complexes can also influence their reactivity. The crowded environment around the metal center can affect the approach of incoming ligands during substitution reactions or influence the pathways of catalytic transformations. solubilityofthings.comlibretexts.org In some cases, steric strain can labilize ligands, making them more susceptible to dissociation or reaction. wikipedia.org For example, bulky ancillary ligands can promote reductive elimination reactions by easing steric strain in the starting complex. libretexts.orglibretexts.org
Advanced Materials and Non Clinical Catalytic Applications of Cis Compounds
cis-Compounds in Materials Science
The distinct geometries of cis and trans isomers can be exploited in materials science to create materials with responsive properties. The ability of some cis-compounds to photoisomerize or to influence the assembly of molecules makes them valuable components in the design of smart materials.
Photoresponsive Materials based on cis-Isomerization
Photoresponsive materials are a class of smart materials that undergo reversible or irreversible changes in their structure or properties upon exposure to light. encyclopedia.pubunipi.it A key mechanism for achieving photoresponsiveness is the cis-trans photoisomerization of incorporated chromophores. Azobenzene (B91143) derivatives are prominent examples of compounds that exhibit this behavior. encyclopedia.pubnsf.govcsic.es
Upon irradiation with ultraviolet (UV) light, the thermodynamically stable trans isomer of azobenzene can convert to the less stable cis form. encyclopedia.pubnsf.gov This transformation involves a significant change in molecular geometry, from a planar or nearly planar structure in the trans state to a bent or V-shape in the cis state. encyclopedia.pubwikipedia.orgbeilstein-journals.org This geometric change can lead to alterations in the material's macroscopic properties, such as shape, solubility, polarity, and optical characteristics. encyclopedia.pubrsc.org The cis isomer can revert back to the trans form thermally or upon irradiation with visible light. encyclopedia.pubnsf.gov
The reversible nature of cis-trans photoisomerization in molecules like azobenzene makes them ideal for integration into polymers and other materials to create systems that can be controlled by light. encyclopedia.pubrsc.orgd-nb.info For instance, azobenzene units incorporated into polymers can induce changes in the polymer's conformation and assembly upon photoisomerization, leading to applications in photoresponsive adhesives and gels. d-nb.infopublish.csiro.au The difference in polarity between trans and cis isomers, often significantly higher for the cis form due to the altered arrangement of lone pairs or polar bonds, can also be leveraged to disrupt self-assemblies under light irradiation. nsf.govcsic.es
Development of Molecular Switches and Machines
The ability of cis-compounds to interconvert between distinct isomeric states with different geometries and properties makes them fundamental components in the development of molecular switches and machines. wikipedia.orgacs.org Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light, heat, or chemical signals. solubilityofthings.combeilstein-journals.org Cis-trans isomerization, particularly in systems like azobenzene and stilbene (B7821643) derivatives, is a common mechanism employed in the design of such switches. wikipedia.orgbeilstein-journals.orgacs.orggoogle.com
The geometric change associated with cis-trans isomerization can be coupled to a larger mechanical movement, enabling the molecule to perform work at the nanoscale. wikipedia.orgbeilstein-journals.org This principle is central to the construction of artificial molecular machines, which are assemblies of molecular components designed to produce mechanical movements in response to specific stimuli. wikipedia.orgacs.org Examples include molecular hinges and motors that utilize the reversible cis-trans isomerization around double bonds to induce controlled motion. wikipedia.orgnih.gov The design of these molecular machines often involves incorporating cis-forming units into more complex molecular architectures. wikipedia.orgacs.org
Catalytic Activity of cis-Complexes
Cis configuration in coordination complexes can play a crucial role in their catalytic activity, particularly in influencing the stereochemical outcome of reactions. The spatial arrangement of ligands around a metal center in a cis configuration can create specific environments that favor the formation of particular stereoisomers.
Stereoselective Catalysis Mediated by cis-Active Sites
Stereoselective catalysis is a process where a catalyst directs a chemical reaction to produce a predominant stereoisomer. The cis arrangement of ligands in metal complexes can create a chiral environment around the active site, which is essential for inducing asymmetry in the product. acs.orgresearchgate.net This is particularly relevant in the synthesis of chiral molecules, which are important in pharmaceuticals and fine chemicals.
Metal complexes with a cis alpha topology, for instance, have been explored for their potential as catalysts in asymmetric reactions. acs.orgresearchgate.net The specific spatial orientation of donor groups and other ligands in a cis configuration can influence how a substrate approaches the metal center and undergoes transformation, leading to preferential formation of one stereoisomer over others. acs.orgresearchgate.net
In some catalytic systems, the cis configuration of the catalyst is crucial for achieving high stereoselectivity. For example, studies on the stereoselective cyclopropanation have shown that certain catalysts can yield cis-cyclopropanes with high stereoselectivity. mdpi.com The design of chiral ligands that enforce a cis arrangement around the metal center is a key strategy in developing effective stereoselective catalysts. mdpi.comchemistryviews.org
Rational Design of cis-Catalysts for Specific Reactions
The rational design of catalysts involves tailoring the catalyst structure to achieve desired activity and selectivity for a specific chemical transformation. royalsocietypublishing.orgnih.gov For cis-catalysts, this often involves designing ligands that promote the formation and stabilization of a cis configuration around the metal center, as well as creating a specific electronic and steric environment that facilitates the desired reaction pathway and stereochemical outcome. nih.govacs.orgfrontiersin.org
Computational methods, such as density functional theory (DFT) calculations, are increasingly used in the rational design of catalysts to understand reaction mechanisms and predict the effect of catalyst structure on reactivity and selectivity. nih.govrsc.org By understanding how the cis geometry and the nature of the ligands influence the transition state of a reaction, chemists can design catalysts that favor the formation of specific products, including particular cis or trans isomers or enantiomers. acs.orgnih.gov
The rational design of cis-catalysts has been applied to various reactions, including hydrogenation and carbon-carbon bond formation. nih.govresearchgate.netrsc.org By carefully controlling the steric and electronic properties of the ligands in a cis arrangement, it is possible to tune the catalyst's performance and achieve high efficiency and selectivity for a desired reaction. chemistryviews.orgfrontiersin.org
Supramolecular Assembly and Host-Guest Chemistry Involving cis-Isomers
Cis isomers can also play a role in supramolecular assembly and host-guest chemistry, areas that involve the formation of well-defined structures through non-covalent interactions between molecules. The distinct shapes and polarities of cis and trans isomers can influence how molecules self-assemble or how they interact with host molecules.
The difference in molecular geometry between cis and trans isomers can significantly impact their ability to participate in non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces, which are the driving forces behind supramolecular assembly. publish.csiro.aunih.gov For example, a planar trans isomer might favor the formation of ordered stacks, while a bent cis isomer could disrupt such arrangements due to steric hindrance or altered interaction angles. publish.csiro.au This difference in assembly behavior can be utilized to create responsive supramolecular materials where the assembly and disassembly of structures can be controlled by triggering cis-trans isomerization, for instance, through light. publish.csiro.aunih.gov
In host-guest chemistry, where a host molecule encapsulates a guest molecule, the shape and size of both the host cavity and the guest molecule are critical for complex formation. researchgate.netontosight.ai The different geometries of cis and trans isomers of a guest molecule can lead to different binding affinities and inclusion behavior with a given host. tandfonline.comd-nb.info Some host molecules may preferentially bind one isomer over the other, or the binding event itself might influence the cis-trans isomerization equilibrium of the guest. tandfonline.com
Furthermore, the cis or trans configuration of the host molecule itself, particularly in macrocyclic structures or coordination complexes, can dictate the size and shape of the host cavity and thereby influence its ability to encapsulate guest molecules. rsc.org The ability to switch the configuration of a host between cis and trans states, for example, through photoisomerization or metal-ligand isomerization, offers a mechanism for controlling guest binding and release, leading to potential applications in controlled delivery systems or separation processes. acs.orgresearchgate.net
The distinguishing of cis-trans isomers by supramolecular systems has also been demonstrated, where the inclusion of different isomers in a host structure leads to distinct physical signal feedback, such as dielectric or ferroelectric responses. researchgate.net This highlights the subtle yet significant influence of cis-trans isomerism on the properties of supramolecular assemblies.
Table of Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| Bromoacetylalprenololmenthane | 127126 |
| Azobenzene | 10496 |
| Stilbene | 643972 |
| Hydrazone | 8105 |
| Diarylethene | 6434505 |
| Spiropyran | 65066 |
| Cyclohexane | 8079 |
| 2-Butene | 5281221 |
| Cisplatin | 2767 |
| Cyclodextrin | 132616 |
| Crown ether | 30416 |
| Calixarene | 40173 |
| 4-aminobenzoic acid | 98 |
| 1,2-cyclohexanediol | 74166 |
| 1,10-phenanthroline | 10014 |
| Butadiene | 503 |
| Styrene | 6185 |
| Isoprene | 7907 |
| Methanol | 887 |
| Carbon Dioxide | 280 |
| Hydrogen | 783 |
Data Tables
While the search did not yield specific data tables for cis-BrAAM in the outlined applications, the following examples illustrate the type of data that is relevant to the discussion of cis-compounds in these fields, based on the general information found:
Example Data (Illustrative): Photoisomerization of an Azobenzene Derivative
| Isomer | Absorption Max (λmax, nm) | Dipole Moment (Debye) |
| trans | ~365 | 0 - 1.2 |
| cis | ~430 | 3.1 - 4.4 |
This table illustrates the typical spectroscopic and electronic property changes observed during the photoisomerization of azobenzene derivatives, which are key to their use in photoresponsive materials. encyclopedia.pubnsf.gov
Example Data (Illustrative): Stereoselectivity in a cis-Catalyzed Reaction
| Catalyst (with cis configuration) | Substrate | Major Product Isomer | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
| [Metal-Ligand Complex]cis | Prochiral Alkene | cis-Product | > 95 | > 98:2 |
This table represents hypothetical data demonstrating the high stereoselectivity achievable with a catalyst possessing a cis active site in a reaction like cyclopropanation, leading to a predominance of the cis product with high enantiomeric purity. mdpi.com
Future Directions and Emerging Research Avenues for Cis Stereochemistry
Integration of Machine Learning and AI in cis-Isomer Research
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering powerful new ways to navigate the vast and complex landscape of chemical space. For cis-isomer research, these technologies promise to accelerate discovery, refine synthetic strategies, and deepen our understanding of structure-property relationships.
Predictive Modeling for Synthesis and Properties
Machine learning algorithms are being trained on large datasets of chemical reactions and molecular properties to predict the outcomes of synthetic routes and the characteristics of yet-to-be-synthesized molecules. In the context of cis-isomers, this has profound implications. Predictive models can help chemists identify the most promising synthetic pathways to achieve high cis-selectivity, minimizing trial-and-error experimentation. nih.govmdpi.com These models can analyze a multitude of factors, including catalyst type, solvent, temperature, and substrate structure, to forecast the stereochemical outcome of a reaction.
Furthermore, ML models can predict the physicochemical properties of cis-isomers, such as their stability, solubility, and spectral characteristics. nih.gov This is particularly valuable for understanding the often-subtle differences between cis- and trans-isomers and for designing molecules with specific desired properties. For instance, in drug discovery, predicting the bioactivity and toxicity of a cis-isomer can help prioritize which compounds to synthesize and test. mdpi.com
Below is an illustrative data table showcasing the potential of machine learning in predicting reaction outcomes for cis-isomer synthesis.
| Catalyst System | Solvent | Temperature (°C) | Predicted cis:trans Ratio | Experimental cis:trans Ratio |
| Palladium(II) acetate/dppf | Toluene | 80 | 85:15 | 82:18 |
| Rhodium(I) acetylacetonate/BINAP | Dichloromethane | 25 | 95:5 | 93:7 |
| Nickel(II) chloride/dppe | Tetrahydrofuran | 60 | 70:30 | 72:28 |
This table is for illustrative purposes and does not represent data for a specific reaction.
Accelerated Discovery of Novel cis-Compounds
Generative AI models are capable of designing novel molecular structures with desired properties. nih.govnih.govscitechdaily.com By providing the model with a set of target parameters, such as a specific geometric arrangement (i.e., cis-stereochemistry) and desired electronic or biological properties, these algorithms can generate a vast number of candidate molecules. This in silico approach significantly accelerates the initial stages of discovery, allowing researchers to explore a much wider range of chemical possibilities than would be feasible through traditional methods alone. lifebit.ai
This technology is particularly exciting for the discovery of new materials and therapeutics where the cis-geometry is crucial for function. For example, AI could be used to design novel photoswitches with optimized properties or to identify new drug candidates that specifically target a biological receptor in a cis-conformation. The integration of AI with automated synthesis platforms could further streamline this process, enabling a closed-loop discovery cycle where molecules are designed, synthesized, and tested in a highly efficient manner. lifebit.ai
In Situ Spectroscopic Characterization of cis-Isomerization
Understanding the dynamics of cis-trans isomerization is fundamental to controlling and utilizing these molecular transformations. In situ spectroscopic techniques, which allow for the real-time monitoring of chemical reactions, are providing unprecedented insights into the mechanisms and kinetics of these processes. nih.govnih.gov
Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly powerful for studying isomerization. researchgate.netresearchgate.netrsc.orgresearchgate.net By acquiring spectra at various time points during a reaction, researchers can track the concentrations of the cis- and trans-isomers, as well as any reaction intermediates. researchgate.netrsc.org This data allows for the determination of reaction rates and the elucidation of the factors that influence the isomerization process, such as light, heat, or the presence of a catalyst. rsc.org
For example, in a photochemical isomerization reaction, in situ UV-Vis spectroscopy can be used to monitor the changes in the electronic absorption spectrum as the trans-isomer is converted to the cis-isomer upon irradiation with light. researchgate.netresearchgate.net The following table provides a hypothetical example of data that could be obtained from such an experiment.
| Irradiation Time (minutes) | Absorbance at λmax (trans) | Absorbance at λmax (cis) | Concentration of cis-Isomer (%) |
| 0 | 1.00 | 0.05 | 5 |
| 5 | 0.75 | 0.30 | 30 |
| 10 | 0.50 | 0.55 | 55 |
| 15 | 0.25 | 0.80 | 80 |
| 20 | 0.10 | 0.95 | 95 |
This table is for illustrative purposes and does not represent data for a specific reaction.
These in situ techniques are crucial for optimizing reaction conditions to favor the formation of the desired cis-isomer and for developing a deeper fundamental understanding of the isomerization process itself.
Green Chemistry Approaches to Stereoselective Synthesis of cis-Compounds
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the field of stereoselective synthesis. unipd.it For the synthesis of cis-compounds, this translates to the development of more sustainable and efficient methods that minimize waste and energy consumption. rsc.org
Key areas of focus in green chemistry approaches to cis-synthesis include:
Catalysis: The use of highly efficient and selective catalysts, including those based on earth-abundant metals or organocatalysts, can significantly reduce the environmental impact of a synthesis. acs.org Biocatalysis, using enzymes to perform stereoselective transformations, is also a promising avenue. unipd.it
Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids, can dramatically reduce the environmental footprint of a chemical process.
Energy Efficiency: The development of reactions that can be performed at lower temperatures or that utilize alternative energy sources, such as light (photocatalysis), can lead to significant energy savings. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry.
By embracing these principles, chemists are developing new and innovative ways to synthesize cis-compounds in a more environmentally responsible manner. acs.org
Theoretical Advances in Understanding Complex cis-Systems
Computational chemistry and theoretical modeling play a vital role in modern chemical research, providing insights that can be difficult or impossible to obtain through experimental methods alone. researchtrends.netresearchgate.netnih.gov For the study of complex cis-systems, theoretical advances are enabling a deeper understanding of their structure, stability, and reactivity. mdpi.comresearchgate.netacs.orgresearchgate.netrsc.orgkent.ac.uk
Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the energies of cis- and trans-isomers, providing insights into their relative stabilities. researchtrends.net These calculations can also be used to map out the potential energy surface of an isomerization reaction, identifying the transition state and determining the activation energy. researchtrends.netresearchgate.net This information is invaluable for understanding the mechanism of the reaction and for designing catalysts that can lower the activation barrier.
Molecular dynamics simulations can be used to study the conformational flexibility of cis-compounds and their interactions with their environment, such as a solvent or a biological receptor. These simulations provide a dynamic picture of the molecule's behavior, which can be crucial for understanding its properties and function.
As computational power continues to increase and theoretical methods become more sophisticated, we can expect to see even greater synergy between theory and experiment in the study of cis-isomers, leading to a more profound understanding of these fascinating molecules.
Q & A
Q. How should I structure a manuscript to highlight cis-BrAAM’s novel contributions?
- Methodological Answer : Use the AIMRaD structure (Abstract, Introduction, Methods, Results, and Discussion). In the Discussion, contextualize findings against prior contradictions (e.g., "Our results clarify X et al.’s conflicting reports by isolating solvent effects"). Adhere to journal-specific guidelines for data deposition (e.g | Cambridge Structural Database for crystallography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
